Cas no 592546-58-2 (2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide)

2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide is a specialized indole-derived compound featuring a formyl group at the 3-position of the indole ring and an acetamide linkage to a 2-methoxyphenyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and pharmaceutical agents. The formyl group offers a versatile site for further functionalization, while the methoxy-substituted phenyl ring enhances solubility and modulates electronic properties. Its well-defined molecular architecture ensures consistency in synthetic applications, supporting research in medicinal chemistry and materials science. The compound’s stability under standard conditions further facilitates handling and storage.
2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide structure
592546-58-2 structure
Product Name:2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide
CAS No:592546-58-2
MF:C18H16N2O3
MW:308.331244468689
CID:3116784
PubChem ID:963318
Update Time:2025-10-18

2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide
    • 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
    • AKOS000294903
    • 2-(3-formylindol-1-yl)-N-(2-methoxyphenyl)acetamide
    • 592546-58-2
    • MDL: MFCD03905822
    • Inchi: 1S/C18H16N2O3/c1-23-17-9-5-3-7-15(17)19-18(22)11-20-10-13(12-21)14-6-2-4-8-16(14)20/h2-10,12H,11H2,1H3,(H,19,22)
    • InChI Key: YJRCRVCDXXUREA-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(C=O)C2C=CC=CC1=2)NC1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 308.11609238Da
  • Monoisotopic Mass: 308.11609238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 60.3Ų

2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Pricemore >>

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2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Related Literature

Additional information on 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide

Comprehensive Overview of 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide (CAS No. 592546-58-2)

2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide (CAS No. 592546-58-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 592546-58-2, features a distinctive combination of an indole core and a methoxy-phenyl moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role as a precursor for developing novel therapeutic agents, especially in areas like neurodegenerative diseases and cancer research.

The molecular structure of 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide includes a formyl group attached to the indole ring, which enhances its reactivity and versatility in chemical transformations. This feature is critical for designing drug-like molecules with improved pharmacokinetic properties. Recent studies have explored its potential as a scaffold for kinase inhibitors, a hot topic in precision medicine. Given the rising demand for targeted therapies, this compound aligns with current trends in personalized healthcare and AI-driven drug discovery.

In the context of green chemistry, 592546-58-2 has also been investigated for its compatibility with sustainable synthesis methods. With growing emphasis on environmentally friendly processes, researchers are optimizing its production to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

From a commercial perspective, the compound's CAS registry number (592546-58-2) is frequently searched in chemical databases and patent literature, reflecting its industrial relevance. Suppliers often highlight its purity (>98%) and stability under standard storage conditions, making it a reliable choice for high-throughput screening and medicinal chemistry projects. Its applications extend to academic research, where it serves as a model for studying molecular interactions and structure-activity relationships (SAR).

As the scientific community continues to explore indole derivatives, 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide remains a compound of interest due to its multifunctional potential. Whether in drug development or material science, its versatility underscores the importance of specialized intermediates in advancing innovation. For those seeking detailed spectroscopic data or synthetic protocols, reputable sources like PubChem and Reaxys provide extensive documentation.

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